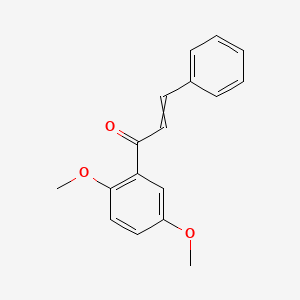
2',5'-Dimethoxy chalcone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,5’-Dimethoxy chalcone is a member of the chalcone family, which are aromatic ketones forming the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. The chalcone core is composed of two aromatic rings linked through a three-carbon α, β-unsaturated carbonyl system . This compound is known for its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2’,5’-Dimethoxy chalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2,5-dimethoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent . The reaction typically proceeds at room temperature or slightly elevated temperatures, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of chalcones, including 2’,5’-Dimethoxy chalcone, often involves similar condensation reactions but on a larger scale. Catalysts such as calcium, barium, or strontium hydroxides or carbonates can be used to enhance the reaction efficiency . The process may also involve continuous distillation to maintain reaction conditions and improve yield.
Análisis De Reacciones Químicas
Types of Reactions: 2’,5’-Dimethoxy chalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Epoxides, quinones.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated, nitrated, or sulfonated chalcones.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2’,5’-Dimethoxy chalcone involves its interaction with various molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential.
Antimicrobial Activity: It inhibits microbial growth by interfering with cell wall synthesis and disrupting membrane integrity.
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Comparación Con Compuestos Similares
2’,5’-Dimethoxy chalcone can be compared with other chalcones and related compounds:
Propiedades
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-14-9-11-17(20-2)15(12-14)16(18)10-8-13-6-4-3-5-7-13/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARUAFIUCIRDKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
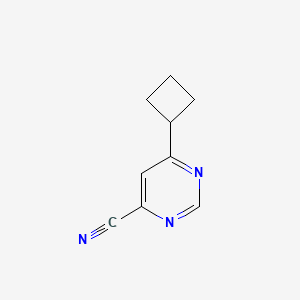
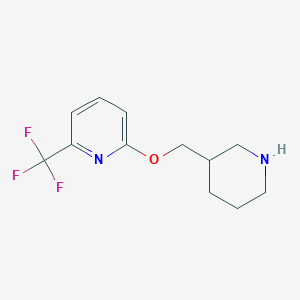

![7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14869788.png)
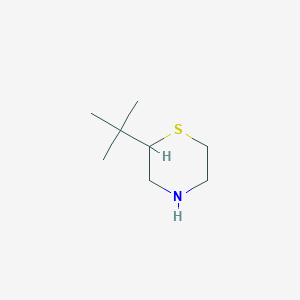
![N-(6-bromobenzo[d]thiazol-2-yl)-4-chlorobenzenesulfonamide](/img/structure/B14869804.png)
![8-(Cyclopropylmethyl)-6-azaspiro[3.4]octane](/img/structure/B14869816.png)
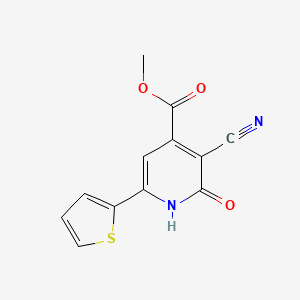
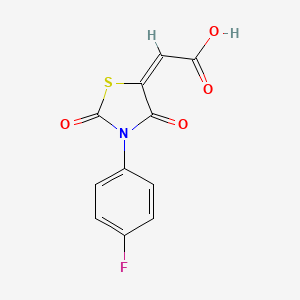
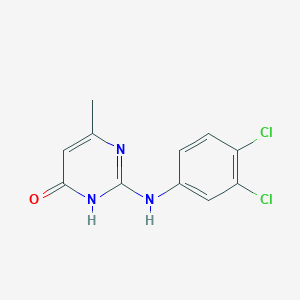
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14869855.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide](/img/structure/B14869856.png)


